5-(1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(o-tolyl)-1,2,4-oxadiazole
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Description
5-(1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(o-tolyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C18H13ClFN5O and its molecular weight is 369.78. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
A study by Kariuki, Abdel-Wahab, and El‐Hiti (2021) focused on the synthesis of compounds structurally related to 5-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole. They achieved high yields and used single crystal diffraction for structural determination, highlighting the compound's planarity and orientation of fluorophenyl groups (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Antibacterial Activity
In 2016, Tien et al. synthesized derivatives containing 1,3,4-oxadiazole or 1,2,4-triazole heterocycles, including structures similar to the compound . These compounds were tested for antimicrobial activity, indicating potential applications in battling bacterial infections (Tien, Tran Thi Cam, Bui Manh, & Dang, 2016).
Synthesis and Antimicrobial Activities
Another relevant study by Demirbaş et al. (2010) explored the synthesis of derivatives of 1,2,4-triazol-3-one, closely related to the compound of interest. The synthesized compounds demonstrated good to moderate antimicrobial activities against various bacterial strains, except for specific Candida species (Demirbaş, Sahin, Demirbas, Karaoglu, & Bektaş, 2010).
Crystal Structures and Intermolecular Interactions
Karayel et al. (2015) determined the crystal structures of antioxidant triazolyl-benzimidazole compounds, which are structurally related to the compound . This study provides insights into the planarity of the benzimidazole ring systems and the orientation of triazole parts, relevant for understanding the compound's potential applications in antioxidant research (Karayel, Özbey, Ayhan-Kılcıgil, & Kuş, 2015).
Properties
IUPAC Name |
5-[1-(3-chloro-4-fluorophenyl)-5-methyltriazol-4-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN5O/c1-10-5-3-4-6-13(10)17-21-18(26-23-17)16-11(2)25(24-22-16)12-7-8-15(20)14(19)9-12/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWECOHHOUIMABW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=C(N(N=N3)C4=CC(=C(C=C4)F)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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